![molecular formula C20H19F3N2O3 B2499399 3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-73-4](/img/structure/B2499399.png)
3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they could have diverse molecular and cellular effects .
Biological Activity
3-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxy group, a pyrrolidinone moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C22H22F3N2O2, with a molecular weight of approximately 420.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzamide Core : This is achieved by reacting 3-(trifluoromethyl)aniline with an appropriate acyl chloride.
- Introduction of the Methoxy Group : Methylation of the aromatic hydroxyl group can be performed using methyl iodide in the presence of a base.
- Attachment of the Pyrrolidinone Moiety : This involves nucleophilic substitution where a pyrrolidinone derivative reacts with the benzamide intermediate.
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating promising results in several areas:
Antitumor Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it showed an IC50 value of 5.5 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µM .
The mechanism underlying its biological activity appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with receptors involved in the regulation of cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Study on Antitumor Efficacy :
- Antimicrobial Evaluation :
Data Summary Table
Scientific Research Applications
The biological activity of this compound has been the focus of several studies, indicating its potential as a therapeutic agent. The following sections detail its applications in different areas:
Anticancer Research
Research has shown that 3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, promoting cell death through the activation of specific pathways associated with tumor suppression.
- Case Study : In vitro studies on A549 human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications.
- Pathogen Testing : Studies have indicated effectiveness against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
- Inhibition Studies : The compound demonstrated significant growth inhibition of these pathogens at varying concentrations, suggesting its potential role in developing new antimicrobial therapies.
Research Findings Overview
The following tables summarize key findings from research studies involving this compound.
Table 1: Summary of Biological Activities
Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
3-methoxy-N... | X | Cisplatin | Y |
Other Derivative A | Z | Doxorubicin | W |
Properties
IUPAC Name |
3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-8-2-5-14(11-17)19(27)25(13-24-10-4-9-18(24)26)16-7-3-6-15(12-16)20(21,22)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEYSYITJNMFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.